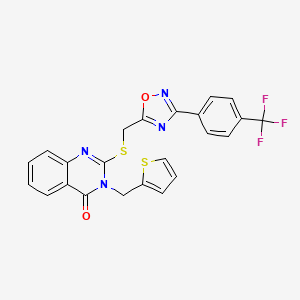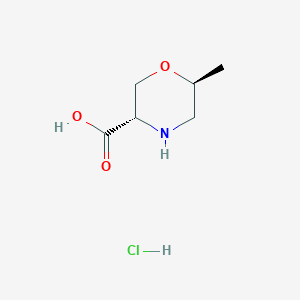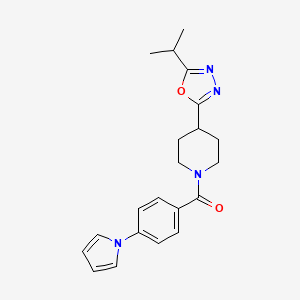
3-(噻吩-2-基甲基)-2-(((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲基)硫代)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(thiophen-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic compound that has been extensively studied for its potential biological activities. The quinazolin-4(3H)-one derivatives have shown promise as bactericides and fungicides, particularly against phytopathogenic microorganisms . These compounds have been synthesized and characterized, and their structure-activity relationships have been investigated through various analyses, including 3D-QSAR .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives typically involves the formation of a 1,3,4-oxadiazole thioether moiety, which is a crucial structural component for the observed biological activity . The synthesis process includes the design and preparation of the target compounds, followed by their evaluation against specific microorganisms. The synthesis of related compounds has also been reported, where different substituents are introduced to the quinazolin-4(3H)-one core to study their effects on biological activity .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives has been analyzed using various spectroscopic methods, including FTIR, NMR, and mass spectroscopy . Theoretical studies, such as DFT and TD-DFT calculations, have been employed to predict the vibrational spectra, electronic transitions, and to study the tautomeric equilibria between thione and thiol forms . These analyses help in understanding the stability and reactivity of the compounds, as well as their potential interactions with biological targets.
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives undergo a range of chemical reactions, including alkylation, cyclization, and tautomerism . These reactions are important for modifying the structure of the compounds to enhance their biological activity or to study their mechanism of action. For instance, the recyclization of certain derivatives into new 1,3,4-oxadiazoles has been observed under alkaline conditions, which is an unusual and interesting transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives, such as their solubility, melting points, and stability, are crucial for their practical application as bactericides and fungicides . The polarizability and hyperpolarizability of these compounds have been studied, indicating their potential as nonlinear optical (NLO) materials . Additionally, the molecular electrostatic potential (MEP) analysis reveals the reactive sites for electrophilic and nucleophilic attacks, which is valuable information for understanding their interactions with biological targets .
科学研究应用
合成和生物活性
Alagarsamy 和 Parthiban (2013) 的一项研究描述了具有潜在 H1 抗组胺活性的新型喹唑啉-4(3H)-酮的合成。这些化合物对豚鼠组胺诱导的支气管痉挛表现出显着的保护作用,其中一种衍生物与参考标准马来酸氯苯那敏相比显示出可忽略的镇静作用,表明其作为一类新的 H1 抗组胺药的潜力 (Alagarsamy & Parthiban, 2013).
另一项研究重点关注与 1,3-噻唑杂化物连接的喹唑啉-4-酮的合成,显示出对结核分枝杆菌的有效抗结核活性。一些衍生物显示出比参考药物异烟肼更好的抗菌活性,表明它们具有作为抗结核药进一步开发的潜力 (Nagaladinne, Hindustan, & Nayakanti, 2020).
抗菌活性
对含有恶二唑啉-5-硫代部分的喹唑啉-4-酮衍生物的研究揭示了它们的合成和抗菌活性评估。一些衍生物,特别是吗啉衍生物,表现出令人鼓舞的抗菌活性 (Ahmed, Abd-Alla, & El-zohry, 2007).
一项关于含有 1,2,4-三唑基硫醚部分的新型喹唑啉-4(3H)-酮衍生物的研究证明了显着的抗菌活性。一些化合物与商用杀菌剂和杀真菌剂相比表现出优异的抗菌和杀真菌效果,突出了它们作为新型农业微生物杀灭剂的潜力 (Yan et al., 2016).
抗氧化和细胞毒活性
- Pele 等人 (2022) 合成了喹唑啉-4(3H)-酮的新型多酚衍生物,评估了它们的抗氧化和细胞毒活性。这些衍生物对癌细胞系表现出高抗氧化活性和细胞毒性,同时与正常细胞相容,表明它们具有治疗应用的潜力 (Pele et al., 2022).
属性
IUPAC Name |
3-(thiophen-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O2S2/c24-23(25,26)15-9-7-14(8-10-15)20-28-19(32-29-20)13-34-22-27-18-6-2-1-5-17(18)21(31)30(22)12-16-4-3-11-33-16/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWNTSBWFSZTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiophen-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)



![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)